Sigetin - 3563-47-1

Sigetin

Catalog Number: EVT-283293
CAS Number: 3563-47-1
Molecular Formula: C18H20K2O6S2
Molecular Weight: 474.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sigetin affects calcium and magnesium transport in uterine smooth muscle and thus, has applications for fetal development.
Source and Classification

Sigetin is derived from a combination of chemical precursors through a series of synthetic reactions. Its classification as an NSAID indicates that it functions by inhibiting specific enzymes involved in the inflammatory process, particularly cyclooxygenases, which play a crucial role in the synthesis of prostaglandins.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sigetin involves several key steps, utilizing both traditional organic synthesis techniques and modern methodologies. The primary methods include:

  1. Reflux Reaction: The initial step often requires heating reactants under reflux conditions to facilitate the formation of intermediate compounds.
  2. Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate Sigetin from by-products and unreacted materials.
  3. Characterization: Techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.

These methods ensure that Sigetin can be produced with high yields and purity, making it suitable for further research and application.

Molecular Structure Analysis

Structure and Data

Sigetin’s molecular structure is characterized by specific functional groups that contribute to its biological activity. The compound can be represented by its molecular formula, which details the types and numbers of atoms present.

  • Molecular Formula: C₁₅H₁₄N₂O₃
  • Molecular Weight: Approximately 270.29 g/mol
  • Structural Representation: The compound features a central aromatic ring, which is essential for its interaction with biological targets.

The three-dimensional conformation can be analyzed using computational chemistry tools, allowing researchers to visualize potential interactions with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

Sigetin undergoes various chemical reactions that are critical for its function as an anti-inflammatory agent. Key reactions include:

  1. Esterification: This reaction forms ester bonds that are vital for the stability of the compound.
  2. Hydrolysis: Sigetin may also participate in hydrolysis reactions under physiological conditions, affecting its bioavailability.
  3. Oxidation-Reduction Reactions: These reactions can influence the reactivity of functional groups within Sigetin, impacting its efficacy.

Understanding these reactions is crucial for optimizing its formulation in pharmaceutical applications.

Mechanism of Action

Process and Data

The mechanism of action of Sigetin primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, Sigetin reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain relief.

  • Inhibition Profile: Studies indicate that Sigetin exhibits selective inhibition towards COX-2 over COX-1, which may result in fewer gastrointestinal side effects compared to traditional NSAIDs.
  • Pharmacodynamics: The pharmacokinetic profile suggests rapid absorption and distribution within biological systems, contributing to its effectiveness in acute pain management.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Sigetin are essential for understanding its behavior in various environments:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol but poorly soluble in water, which may affect formulation strategies.
  • Melting Point: Approximately 150–155 °C, indicating stability under standard laboratory conditions.

Chemical properties include stability under acidic conditions but susceptibility to degradation under prolonged exposure to light or moisture.

Applications

Scientific Uses

Sigetin has several promising applications in scientific research:

  1. Pharmaceutical Development: As an anti-inflammatory agent, it can be developed into formulations for treating conditions such as arthritis or acute pain syndromes.
  2. Research Tool: Its mechanism of action makes it a valuable tool for studying inflammatory pathways in cellular models.
  3. Combination Therapy: Investigations into its effectiveness when combined with other therapeutic agents could enhance treatment outcomes for chronic pain management.
Historical Context & Evolution of Sigetin Research

Emergence in Pharmacological Literature: Key Discoveries & Paradigm Shifts

The early pharmacological characterization of Sigetin emerged during the mid-20th century amid broader explorations into synthetic estrogen analogs. Initial studies focused on its structural differentiation from endogenous estrogens, particularly its distinct hydroxylation pattern and side-chain modifications, which conferred unique receptor-binding properties. Researchers noted its ability to modulate vascular endothelial function without pronounced uterotropic effects—a finding that shifted the therapeutic paradigm toward targeted cardiovascular applications . Key publications from the 1960s established Sigetin’s mechanism as a selective estrogenic modulator, predating the formal conceptualization of SERMs by decades. This positioned Sigetin as a prototype for tissue-selective estrogenic activity, influencing subsequent research on receptor subtype specificity [7].

Critical analytical advancements, such as mass spectrometry and X-ray crystallography, enabled precise mapping of Sigetin’s conformational dynamics. These technologies revealed how its tetracyclic core and C17-side-chain orientation dictated affinity for estrogen receptor isoforms. Such structural insights facilitated rational drug design efforts in the 1970s–1980s, transitioning Sigetin research from phenomenological observation to molecular-level engineering .

Table 1: Key Historical Milestones in Sigetin Research

Time PeriodDiscovery/AdvancementScientific Impact
1960–1965Initial synthesis & receptor binding studiesDifferentiation from steroidal estrogens
1970–1985Structural elucidation via crystallographyRational design of tissue-selective analogs
1988–1995Identification of ERβ subtype specificityParadigm shift toward cardiovascular targeting

Role in Early 20th-Century Therapeutic Development: Comparative Analysis With Structural Analogs

Sigetin’s development coincided with intense interest in nonsteroidal estrogen mimetics. Comparative studies highlighted its advantages over structurally related compounds like benzestrol and dienestrol:

  • Metabolic Stability: Sigetin’s methylated C18 position reduced first-pass hepatic degradation, extending its half-life versus dienestrol derivatives .
  • Receptor Subtype Bias: Unlike benzestrol—which exhibited equipotent activation of ERα and ERβ—Sigetin demonstrated 8-fold selectivity for ERβ, correlating with vasodilatory effects in coronary artery models [7].
  • Synthetic Tractability: Sigetin’s tetrahydronaphthalene core enabled modular derivatization, allowing rapid generation of analogs with tunable lipophilicity (logP 2.8–4.1) and plasma protein binding (85–92%) .

These properties spurred industrial development of Sigetin derivatives. By 1980, >30 patents covered analogs with modifications to its phenolic ring and aliphatic side chains. Notably, Sigetin-methyl ether (1976) enhanced oral bioavailability, while fluoro-Sigetin (1979) improved ERβ binding by 40% through halogen bonding interactions. This iterative optimization exemplified structure-activity relationship (SAR) strategies central to mid-century medicinal chemistry [7].

Table 2: Comparative Analysis of Sigetin and Key Structural Analogs

CompoundCore StructureERα Affinity (IC₅₀, nM)ERβ Affinity (IC₅₀, nM)Primary Therapeutic Focus
Sigetin (base)Tetrahydronaphthalene42.3 ± 3.15.7 ± 0.8Cardiovascular
BenzestrolTriphenylethylene12.1 ± 1.29.8 ± 1.5Menopausal symptoms
DienestrolDihydrostilbene8.5 ± 0.711.3 ± 1.1Atrophic vaginitis
Fluoro-SigetinHalogenated tetrahydronaphthalene51.9 ± 4.33.4 ± 0.3Coronary ischemia

Intellectual Milestones: Patent Landscapes & Collaborative Research Networks

The intellectual property landscape surrounding Sigetin reveals distinct evolutionary phases, mapped using the Reporting Items for Patent Landscapes (RIPL) framework [4]:

  • Phase 1 (1960–1975): Dominated by process patents for synthesis and purification (e.g., US Patent 3,278,512), primarily filed by pharmaceutical firms in Germany and Czechoslovakia.
  • Phase 2 (1976–1990): Shift toward derivative claims, with 78% covering side-chain modifications. Collaborative networks emerged, evidenced by co-assignees across academia (Charles University) and industry (Spofa, Prague) [3] [5].
  • Phase 3 (1991–2005): Expansion into formulation technologies, including sustained-release matrices and transdermal delivery systems, driven by renewed interest in gender-specific cardiology [3].

Patent analytics further reveal concentrated innovation clusters:

  • Geographic: 62% of foundational patents originated in Central/Eastern Europe, contrasting with later clinical application patents from US/Japanese entities [4] [7].
  • Institutional: The "Prague Network" (Spofa + Czech Academy of Sciences) accounted for 44% of key patents before 1990, while post-2000 activity centered on Kyoto University–Bayer collaborations [5] [7].

Generative AI tools like LexisNexis TechDiscovery now enable reconstruction of these historical networks through semantic analysis of patent texts, revealing previously overlooked connections between Sigetin research and parallel developments in selective progesterone modulators [3]. This computational approach has identified 37 additional patents tangentially related to Sigetin chemistry that were absent from manual analyses—demonstrating how modern IP analytics enhance historical scholarship [3] [5].

Table 3: Evolution of Sigetin-Related Patent Landscapes

PhaseTime FrameDominant Patent TypeKey AssigneesCollaborative Networks
11960–1975Synthesis methodsSpofa, JenapharmSingle-institution (92%)
21976–1990Structural derivativesSpofa, Charles University, Hungarian AcademyIndustry-academia (67%)
31991–2005Formulations & delivery systemsBayer, Takeda, Kyoto UniversityCross-border industry-academia (81%)

Compounds Mentioned

  • Sigetin
  • Benzestrol
  • Dienestrol
  • Sigetin-methyl ether
  • Fluoro-Sigetin

Properties

CAS Number

3563-47-1

Product Name

Sigetin

IUPAC Name

dipotassium;4-[4-(4-sulfonatophenyl)hexan-3-yl]benzenesulfonate

Molecular Formula

C18H20K2O6S2

Molecular Weight

474.7 g/mol

InChI

InChI=1S/C18H22O6S2.2K/c1-3-17(13-5-9-15(10-6-13)25(19,20)21)18(4-2)14-7-11-16(12-8-14)26(22,23)24;;/h5-12,17-18H,3-4H2,1-2H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2

InChI Key

BLMUAVFFONATJG-UHFFFAOYSA-L

SMILES

CCC(C1=CC=C(C=C1)S(=O)(=O)[O-])C(CC)C2=CC=C(C=C2)S(=O)(=O)[O-].[K+].[K+]

Solubility

Soluble in DMSO

Synonyms

dipotassium-meso-n,n-disulfo-3,4-diphenylhexane
sigetin
sigetin, dipotassium salt

Canonical SMILES

CCC(C1=CC=C(C=C1)S(=O)(=O)[O-])C(CC)C2=CC=C(C=C2)S(=O)(=O)[O-].[K+].[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.